(4-bromoquinolin-8-yl)methanol
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Overview
Description
(4-Bromoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
The synthesis of (4-bromoquinolin-8-yl)methanol typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, followed by a series of reactions to introduce the methanol group at the 4-position . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
(4-Bromoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
(4-Bromoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(4-Bromoquinolin-8-yl)methanol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Methoxyquinoline: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
(4-Bromoquinolin-8-yl)methanol is a compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The structure of this compound includes a bromine atom at the 4-position of the quinoline ring and a hydroxymethyl group (-CH2OH) at the 8-position. This configuration is crucial for its biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps, including bromination and hydroxymethylation. The general synthetic route can be summarized as follows:
- Bromination : Starting from quinoline, bromination is performed using bromine or N-bromosuccinimide (NBS).
- Hydroxymethylation : The resulting bromoquinoline undergoes hydroxymethylation using formaldehyde or methanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones compared to standard antibiotics.
Pathogen | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 20 | 22 |
Escherichia coli | 18 | 21 |
Klebsiella pneumoniae | 22 | 24 |
These results suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents .
Anticancer Properties
The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may inhibit certain kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation. In vitro assays have shown that this compound can reduce the viability of various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 | 10 |
These findings highlight its potential as an anticancer therapeutic agent .
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Quinoline derivatives are known to interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but may involve:
- Enzyme Inhibition : Targeting kinases associated with cancer progression.
- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against clinical isolates of resistant bacteria. The results indicated that this compound had comparable efficacy to established antibiotics, suggesting its potential use in treating resistant infections .
- Evaluation of Anticancer Effects : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating that this compound could be developed further as an anticancer agent .
Properties
CAS No. |
2743438-96-0 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
InChI Key |
JZZXVXFDSNFROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Br)CO |
Purity |
95 |
Origin of Product |
United States |
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